molecular formula C10H13NS B8711342 2-(Thiolan-2-yl)aniline CAS No. 50461-36-4

2-(Thiolan-2-yl)aniline

Cat. No.: B8711342
CAS No.: 50461-36-4
M. Wt: 179.28 g/mol
InChI Key: BJHHEINMTYUQTA-UHFFFAOYSA-N
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Description

2-(Thiolan-2-yl)aniline is an aromatic amine derivative featuring a tetrahydrothiophene (thiolan) ring attached to the benzene ring at the 2-position relative to the aniline group (–NH₂). The thiolan moiety introduces steric bulk and electron-donating characteristics due to sulfur’s lone pairs, which may influence the compound’s reactivity, solubility, and coordination chemistry.

Properties

CAS No.

50461-36-4

Molecular Formula

C10H13NS

Molecular Weight

179.28 g/mol

IUPAC Name

2-(thiolan-2-yl)aniline

InChI

InChI=1S/C10H13NS/c11-9-5-2-1-4-8(9)10-6-3-7-12-10/h1-2,4-5,10H,3,6-7,11H2

InChI Key

BJHHEINMTYUQTA-UHFFFAOYSA-N

Canonical SMILES

C1CC(SC1)C2=CC=CC=C2N

Origin of Product

United States

Comparison with Similar Compounds

Structural and Electronic Effects

Substituent Electronic Properties

  • 2-(Thiolan-2-yl)aniline: The tetrahydrothiophene group is a saturated, five-membered sulfur-containing ring.
  • 2-Nitroaniline (C₆H₄NH₂NO₂): The nitro group (–NO₂) is strongly electron-withdrawing, reducing the electron density on the aromatic ring and the basicity of the amine group. Reported melting point: 70–74°C .
  • N-(Thienylmethylene)aniline Derivatives : Thiophene-based substituents (e.g., in Schiff bases like N-(2-thienylmethylene)-2-(thiolan-2-yl)aniline) introduce planar, conjugated systems that enhance π-π interactions, influencing crystal packing and coordination behavior .

Table 1: Substituent Effects on Aniline Derivatives

Compound Substituent Type Electronic Effect Key Structural Feature
This compound Tetrahydrothiophene Electron-donating Saturated sulfur ring
2-Nitroaniline Nitro (–NO₂) Electron-withdrawing Planar, polar substituent
N-(Thienylmethylene)aniline Thiophene derivative Variable (depends on substituent) Conjugated, planar heterocycle

Physical Properties and Solubility

  • 2-Nitroaniline : Reported melting point of 70–74°C; moderate solubility in polar solvents due to nitro group polarity .
  • This compound : Expected to exhibit higher solubility in organic solvents (e.g., dichloromethane, THF) compared to nitroaniline due to the hydrophobic thiolan ring.
  • Thiophene Derivatives: Conjugated systems may reduce solubility in non-polar solvents but enhance stability in π-stacking interactions .

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